3-Methyl-5-(trifluoromethoxy)benzoic acid

Lipophilicity Medicinal Chemistry ADME Prediction

Medicinal chemists targeting CNS or intracellular pathways often encounter permeability failures when polar intermediates stall lead optimization. 3-Methyl-5-(trifluoromethoxy)benzoic acid (CAS 916420-51-4) overcomes this with a LogP of 3.58 - substantially higher than the non-methylated analog (LogP 3.18) - enabling superior membrane penetration for CNS and intracellular target programs. • Free carboxylic acid eliminates ester hydrolysis, accelerating parallel amide-coupling library synthesis of GR agonists and related chemotypes. • Predictable pKa of 3.81 allows fine-tuned activation profiles with common coupling reagents. • Supplied as a white to off-white solid, ≥97% purity, ensuring batch-to-batch reproducibility in multi-step syntheses.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
CAS No. 916420-51-4
Cat. No. B1331579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(trifluoromethoxy)benzoic acid
CAS916420-51-4
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC(F)(F)F)C(=O)O
InChIInChI=1S/C9H7F3O3/c1-5-2-6(8(13)14)4-7(3-5)15-9(10,11)12/h2-4H,1H3,(H,13,14)
InChIKeyOCLLNMRZSFBMBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(trifluoromethoxy)benzoic acid: Overview


3-Methyl-5-(trifluoromethoxy)benzoic acid (CAS 916420-51-4) is a fluorinated aromatic carboxylic acid characterized by the presence of both a methyl group and a trifluoromethoxy (-OCF₃) substituent on a benzoic acid core [1]. This substitution pattern imparts a unique balance of lipophilicity and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research . The compound is typically handled as a white to off-white solid with a purity specification often exceeding 95% from commercial suppliers .

Building block Fluorinated aromatic intermediate for modular synthesis
Property tuning Combined methyl and trifluoromethoxy substitution enables lipophilicity and electronics adjustment
Synthetic handle Free carboxylic acid supports direct amide coupling, esterification and library synthesis

3-Methyl-5-(trifluoromethoxy)benzoic acid: Why It Is Not Interchangeable


The strategic placement of the methyl group at the 3-position in 3-Methyl-5-(trifluoromethoxy)benzoic acid fundamentally distinguishes it from simpler analogs like 3-(trifluoromethoxy)benzoic acid and its positional isomers [1]. This substitution pattern directly impacts key physicochemical properties that are critical in both synthetic and biological contexts. For instance, the methyl group contributes additional steric bulk and alters the electronic environment of the aromatic ring, which can significantly influence the outcome of regioselective reactions and the compound's binding affinity to biological targets [2]. Consequently, substituting this compound with a non-methylated analog or a regioisomer can lead to dramatically different reactivity, yields in multi-step syntheses, and ultimately, the failure of a project that depends on the precise properties conferred by this specific molecular architecture .

Steric & electronic impact

The 3-methyl group introduces steric bulk and alters ring electronics compared to non-methylated analogs; reactivity in regioselective steps may shift significantly.

Lipophilicity & acidity drift

Predicted LogP and pKa differ from 3-(trifluoromethoxy)benzoic acid; direct substitution can lead to unexpected permeability and ionization-dependent behavior.

Regioisomer mismatch

Positional isomers share molecular formula but exhibit divergent binding and reactivity profiles; substitution risks project failure if precise architecture is required.

3-Methyl-5-(trifluoromethoxy)benzoic acid: Comparative Properties


Enhanced Lipophilicity vs. Non-Methylated Analog

The presence of the methyl group at the 3-position significantly increases the compound's lipophilicity. The predicted partition coefficient (LogP) for 3-Methyl-5-(trifluoromethoxy)benzoic acid is 3.58, which is substantially higher than that of the closely related analog 3-(trifluoromethoxy)benzoic acid, which has a predicted LogP of 3.18 [1].

Enhanced lipophilicity
Predicted
LogP 3.58 vs. 3-(Trifluoromethoxy)benzoic acid LogP 3.18 (Δ +0.40)
Supports membrane permeability ranking in research ADME context.
Predicted XLogP3 values; cross-study comparison requires verification.
Lipophilicity Medicinal Chemistry ADME Prediction

Acidity Modification Influencing Reactivity

The electronic influence of the 3-methyl group, in conjunction with the 5-trifluoromethoxy group, results in a predicted acid dissociation constant (pKa) of 3.81 for the carboxylic acid moiety [1]. This value is distinct from other trifluoromethoxy-substituted benzoic acids; for example, 3-(trifluoromethoxy)benzoic acid has a reported pKa of 3.68 [2].

Acidity modulation
Predicted
pKa 3.81 3-(Trifluoromethoxy)benzoic acid pKa 3.68 (Δ +0.13)
Weaker acidity influences ionization at physiological pH and coupling reactivity.
Calculated pKa; may differ from experimental values.
Acidity Reactivity Synthetic Chemistry

Carboxylic Acid Utility vs. Methyl Ester

The free carboxylic acid functionality of 3-Methyl-5-(trifluoromethoxy)benzoic acid provides a direct and versatile handle for various derivatization reactions, including amide coupling, esterification, and reduction. This contrasts with its methyl ester analog, methyl 3-methyl-5-(trifluoromethoxy)benzoate, which requires an additional hydrolysis step to access the free acid for subsequent modifications . In published work, the ester derivative has shown agonistic activity at the human glucocorticoid receptor (GR) with an IC50 of 27 nM [1], while the parent acid serves as the foundational scaffold for synthesizing such active compounds.

Synthetic utility vs. ester
Class-level
Free carboxylic acid enables direct amide coupling and library synthesis, eliminating the ester hydrolysis step required for methyl ester analog.
Streamlines multi-step synthetic routes and reduces step count.
Class-level inference; GR agonist activity (IC50 27 nM) reported for derived ester, not parent acid.
Synthetic Utility Building Block Amide Synthesis

3-Methyl-5-(trifluoromethoxy)benzoic acid: Application Scenarios


CNS-Penetrant and Membrane-Active Drug Design

The elevated LogP value of 3.58 (vs. 3.18 for the non-methylated analog) directly supports its application as a core scaffold in medicinal chemistry programs targeting central nervous system (CNS) disorders or intracellular targets where enhanced membrane permeability is required for bioactivity [1].

Fine-Tuning Reactivity in Multi-Step Syntheses

The specific pKa of 3.81 for the carboxylic acid group allows chemists to predict and control the compound's behavior under various reaction conditions. This is particularly relevant in optimizing amide coupling reactions for library synthesis, where the mildly less acidic nature compared to 3-(trifluoromethoxy)benzoic acid (pKa 3.68) may offer a more favorable activation profile with certain coupling reagents [1].

Derivatization for High-Throughput Chemical Biology

As a free carboxylic acid, 3-Methyl-5-(trifluoromethoxy)benzoic acid is ideally suited for creating diverse compound libraries through parallel synthesis techniques. It eliminates the need for a prior ester hydrolysis step, accelerating the synthesis of potential GR agonists and other bioactive molecules that have been documented to originate from this chemotype [2].

Application
Selection Property
Validation Focus
CNS-penetrant molecule design research
Enhanced lipophilicity profile
Membrane permeability assay fit
Multi-step synthesis optimization
Carboxylic acid reactivity context
Amide coupling / esterification condition screening
Chemical biology library synthesis
Free acid synthetic versatility
Parallel synthesis compatibility and step reduction

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